Bredinin

描述

Historical Context of Mizoribine Discovery and Isolation

The history of mizoribine begins in 1971 with its initial observation in Tokyo, Japan. The compound was subsequently isolated in 1974 from the culture medium of the fungus Eupenicillium brefeldianum, an ascomycete found in the soil of Hachijo Island, Tokyo. nih.govfaimallusr.comwikipedia.orgdrugpatentwatch.com Initially, mizoribine was noted for weak antimicrobial activity against Candida albicans, though it proved ineffective in experimental candidiasis models. nih.gov Its significant immunosuppressive properties were identified later through studies in various animal models. f1000research.comnih.gov

Significance of Mizoribine in Immunopharmacology Research

Mizoribine's significance in immunopharmacology research stems primarily from its selective inhibitory effect on lymphocyte proliferation. nih.govwikipedia.orgmdpi.compatsnap.compatsnap.comtandfonline.com This action is crucial for modulating immune responses and has positioned mizoribine as a valuable agent in the study of conditions involving unwanted immune reactions. patsnap.compatsnap.com Its mechanism allows researchers to investigate the role of purine (B94841) metabolism in immune cell activation and proliferation. nih.govnih.gov Studies have shown that mizoribine suppresses both humoral and cellular immunity by selectively inhibiting lymphocyte proliferation. nih.govmdpi.comtandfonline.com

Overview of Mizoribine Research Trajectories

Research trajectories involving mizoribine have broadly focused on its mechanism of action, its effects on various cell types, and its potential applications in modulating immune responses. Early research established its role as an immunosuppressant and its impact on purine synthesis. nih.govwikipedia.orgnih.gov Subsequent studies have delved into the specifics of its interaction with key enzymes like IMPDH and GMP synthetase. nih.govwikipedia.orgpatsnap.comnih.gov Research has also explored its effects on different immune cell subsets, particularly T and B lymphocytes. f1000research.compatsnap.compatsnap.comnih.gov Furthermore, investigations have examined mizoribine's potential in inhibiting the proliferation of other cell types, such as rheumatoid synovial fibroblasts, and its ability to induce apoptosis in certain cell lines. kobe-u.ac.jp More recent research trajectories include exploring its potential in combination therapies and its effects in specific disease models, such as bleomycin-induced lung injury, where it showed inhibitory effects on lymphocyte and macrophage proliferation in the early inflammatory phase. oup.com Research also continues into understanding its structural interactions with IMPDH isoforms. nih.govfrontiersin.orgbrandeis.edu

Detailed research findings highlight mizoribine's impact on lymphocyte proliferation. For instance, studies using isolated peripheral blood T cells demonstrated that mizoribine caused a dose-dependent inhibition of proliferation, which could be reversed by the addition of guanosine (B1672433), indicating depletion of guanine (B1146940) ribonucleotides as the mechanism. nih.gov In mixed lymphocyte reactions (MLR), mizoribine significantly suppressed the response in a dose-dependent manner, with the degree of suppression being consistent when added early in the culture. nih.gov The suppression of MLR by mizoribine at certain concentrations was also shown to be reversible. nih.gov

Data from research on the antiproliferative effect of mizoribine on rheumatoid synovial fibroblasts showed a dose-dependent reduction in 3H-TdR incorporation, a measure of cell proliferation. kobe-u.ac.jp

| Mizoribine Concentration (µg/ml) | Inhibition of 3H-TdR Incorporation (%) |

| 0 | 0 |

| 0.1 | Minimal |

| 1.0 | Significant (P<0.01) |

| 10.0 | Further Reduced (P<0.01) |

Note: Data is representative of findings showing dose-dependent inhibition of proliferation. kobe-u.ac.jp

Further research has investigated the structural basis of mizoribine's interaction with IMPDH. X-ray crystal structures of the IMPDH-mizoribine monophosphate complex have revealed that the active metabolite, mizoribine-5'-monophosphate (MZP), acts as a transition state analogue for the hydrolysis step of the IMPDH reaction. nih.govbrandeis.eduresearchgate.net This structural data provides insights into the enzymatic inhibition mechanism.

Research also indicates that mizoribine's effects extend beyond direct IMPDH inhibition in some contexts. Studies in a puromycin (B1679871) aminonucleoside (PAN) nephrosis model suggested a protective effect of mizoribine on podocytes that appeared to be independent of the IMPDH pathway, as pretreatment with GMP did not interfere with this protective effect. karger.com

The ongoing research into mizoribine continues to expand the understanding of its multifaceted interactions at the cellular and molecular levels, contributing valuable knowledge to the fields of immunology, pharmacology, and cell biology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

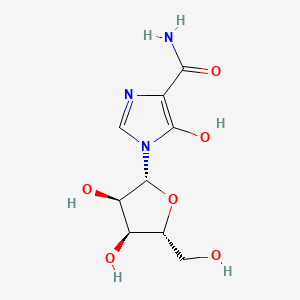

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDCMWJEBCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860619 | |

| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50924-49-7 | |

| Record name | mizoribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Mechanisms of Mizoribine Action

De Novo Purine (B94841) Biosynthesis Pathway Inhibition

The de novo purine biosynthesis pathway is essential for the synthesis of purine nucleotides, which are critical building blocks for DNA and RNA, particularly in rapidly dividing cells like lymphocytes. patsnap.com Mizoribine inhibits this pathway through its active metabolite. nih.gov

Active Metabolite Formation: Mizoribine-5′-Monophosphate (MZB-5′P) Activation by Adenosine (B11128) Kinase

Mizoribine itself is a prodrug. plos.org Upon entering cells, it is converted into its active monophosphate form, mizoribine-5′-monophosphate (MZB-5′P), through phosphorylation catalyzed by the enzyme adenosine kinase (AK). nih.govnih.govkobe-u.ac.jpmdpi.com This metabolic activation is crucial for mizoribine to exert its inhibitory effects. nih.govkobe-u.ac.jp Studies using mizoribine-resistant cell lines with reduced adenosine kinase activity have demonstrated the necessity of this phosphorylation step for mizoribine's suppressive effect on cell growth. nih.gov

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Mizoribine-5′-monophosphate (MZB-5′P) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). plos.orgnih.govmdpi.comnih.gov IMPDH is a key enzyme in the de novo purine synthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). tandfonline.comnih.gov This step is the rate-limiting step in the synthesis of guanine (B1146940) nucleotides. plos.orguniprot.org MZB-5′P acts as an antagonistic inhibitor of IMPDH. nih.govncats.io Research has shown that MZB-5′P inhibits IMPDH with a low Ki value, indicating high potency. nih.govkobe-u.ac.jp For instance, studies using cell-free extracts from rat liver reported a Ki value of 10−8 M for IMPDH inhibition by MZB-5′P. nih.govkobe-u.ac.jp Mizoribine monophosphate is described as a competitive inhibitor that induces the closed conformation of IMPDH. uniprot.org

Inhibition of Guanosine (B1672433) Monophosphate (GMP) Synthetase

In addition to inhibiting IMPDH, Mizoribine-5′-monophosphate (MZB-5′P) also inhibits guanosine monophosphate (GMP) synthetase. nih.govncats.ionih.govkobe-u.ac.jp GMP synthetase catalyzes the conversion of XMP to GMP, a subsequent step in the de novo synthesis of guanine nucleotides. nih.govtandfonline.com While MZB-5′P primarily inhibits IMPDH, it also inhibits GMP synthetase, affecting two sequential enzymes in the GMP synthesis pathway. nih.govkobe-u.ac.jp The Ki value for GMP synthetase inhibition by MZB-5′P has been reported to be higher than that for IMPDH, such as 10−5 M in studies using Walker sarcoma cells. nih.govkobe-u.ac.jp

Consequent Depletion of Intracellular Guanine Nucleotide Pools (GTP)

The combined inhibition of IMPDH and GMP synthetase by MZB-5′P leads to a significant depletion of intracellular guanine nucleotide pools, particularly guanosine triphosphate (GTP). nih.govpatsnap.comkobe-u.ac.jpmdpi.com Guanine nucleotides (GTP, GDP, GMP) are essential for various cellular processes, including DNA and RNA synthesis, cell signaling (as co-factors for G-proteins), and energy transfer. nih.gov The depletion of GTP is considered a primary mechanism by which mizoribine exerts its effects. plos.orgoup.com Studies have shown that the suppressive effects of mizoribine can be reversed by the addition of guanosine, which helps to replete the intracellular guanine nucleotide pools. researchgate.netnih.govnih.gov

Impact on Cellular Proliferation and Nucleic Acid Synthesis

The depletion of intracellular guanine nucleotides directly impacts cellular proliferation and nucleic acid synthesis. patsnap.commdpi.com With reduced levels of GTP, cells are unable to synthesize sufficient amounts of DNA and RNA required for cell division. patsnap.com

Selective Inhibition of Lymphocyte Proliferation (T and B cells)

Mizoribine selectively inhibits the proliferation of lymphocytes, specifically T and B cells. nih.govpatsnap.complos.orgmedicaljournals.se This selectivity is attributed to the fact that lymphocytes are highly dependent on the de novo purine synthesis pathway for their proliferation, especially following activation. nih.govresearchgate.netplos.org Most other cell types can utilize the salvage pathway for purine synthesis, making them less susceptible to IMPDH inhibition. nih.gov By depleting guanine nucleotides, mizoribine blocks the progression of lymphocytes through the cell cycle, particularly arresting DNA synthesis in the S phase. wikipedia.orgfaimallusr.com Studies have shown that mizoribine causes a dose-dependent inhibition of T cell proliferation, which can be reversed by the addition of guanosine. researchgate.netnih.gov Similarly, mizoribine suppresses the proliferation and antibody production of B cells, and this effect is also dependent on the decrease in intracellular guanine nucleotide pools. nih.gov While the primary mechanism in T cells appears to be GTP depletion, studies in B cells suggest mizoribine may also interfere with cell cycle progression by suppressing cyclin A expression through a mechanism distinct from guanine ribonucleotide depletion. faimallusr.com

Suppression of DNA Synthesis (S-phase cell cycle arrest)

The depletion of intracellular guanine nucleotides due to IMPDH inhibition by mizoribine leads to the suppression of DNA synthesis. nih.govwikipedia.orgpatsnap.comtoku-e.com This effect is particularly pronounced in actively proliferating cells, such as lymphocytes, which rely heavily on the de novo purine synthesis pathway. nih.govplos.orgwikipedia.org The inhibition of DNA synthesis results in the arrest of the cell cycle in the S phase. nih.govwikipedia.orgresearchgate.net This S-phase arrest prevents the proliferation of lymphocytes, thereby contributing to mizoribine's immunosuppressive effects. nih.govwikipedia.orgresearchgate.net Research in mouse lymphoma cell lines sensitive to mizoribine demonstrated strong inhibition of DNA synthesis. nih.gov Studies have also shown that mizoribine induces DNA fragmentation in a dose-dependent manner in rheumatoid synovial fibroblasts, further indicating its impact on DNA integrity and cell cycle progression. kobe-u.ac.jp

Inhibition of RNA Synthesis

In addition to inhibiting DNA synthesis, mizoribine has also been reported to strongly inhibit RNA synthesis. nih.gov This inhibition is likely a consequence of the depletion of guanine nucleotides, which are essential precursors for both DNA and RNA synthesis. patsnap.comdrugpatentwatch.complos.org Furthermore, the observed inhibition of the RNA capping enzyme by mizoribine monophosphate directly impacts mRNA processing, providing another mechanism for the suppression of RNA-related cellular processes. plos.org Studies using radiolabeled mizoribine indicated that the compound itself is not incorporated into DNA or RNA, but it specifically inhibits their synthesis. nih.gov

Immunomodulatory Effects Beyond Purine Synthesis

Mizoribine's immunosuppressive activity stems primarily from its selective inhibition of lymphocyte proliferation. nih.govpatsnap.comresearchgate.netspringermedizin.de This selective action on lymphocytes, which are highly dependent on the de novo purine synthesis pathway for rapid proliferation, allows mizoribine to suppress immune responses without significantly interfering with purine synthesis in other cell types. nih.gov While the inhibition of purine synthesis is the core mechanism, mizoribine's immunomodulatory effects manifest through various impacts on both humoral and cellular immunity. nih.govresearchgate.netspringermedizin.deresearchprotocols.org

Inhibition of Humoral Immunity

Mizoribine suppresses humoral immunity, which is mediated by B lymphocytes and involves antibody production. nih.govresearchgate.netspringermedizin.deresearchprotocols.orgnih.govnih.govkarger.com By inhibiting the proliferation of B lymphocytes through the depletion of guanine nucleotides, mizoribine reduces the generation of antibody-producing cells. patsnap.complos.orgresearchgate.netresearchprotocols.org Studies in mice have shown that mizoribine significantly delays the primary response in hemagglutinin production against sheep erythrocytes by suppressing IgM antibody formation. nih.gov The in vitro plaque-forming cell response against both T-dependent and T-independent antigens was also dose-dependently suppressed by mizoribine. nih.gov Research suggests that mizoribine may directly affect B cells and/or macrophages, as well as modulate regulatory T cells, to inhibit the humoral antibody response. nih.gov It appears to act on a certain stage of the B cell cycle following antigenic stimulation, without interfering with initial antigen recognition or mature B cells. nih.gov Studies in ddY mice demonstrated that mizoribine treatment decreased the number of B cells and IgA-bearing B cells in the spleen. karger.com

Inhibition of Cellular Immunity

Mizoribine also inhibits cellular immunity, which is mediated by T lymphocytes. nih.govresearchgate.netspringermedizin.deresearchprotocols.orgnih.gov Similar to its effects on B cells, mizoribine suppresses the proliferation of T lymphocytes by inhibiting purine synthesis. patsnap.complos.orgresearchgate.netresearchprotocols.org T cells play a principal role in cellular immunity and are key effectors or regulators in the immune network. nih.gov Studies in mice have demonstrated that mizoribine prolongs skin graft survival and suppresses localized graft-versus-host reactions (GvHR) and delayed-type hypersensitivity (DTH) reactions. nih.gov In a collagen-induced arthritic mouse model, mizoribine reduced the arthritic index and hind limb swelling, and suppressed bone damage and histopathological changes. nih.gov These effects are suggested to be mediated via the inhibition of effector T cell-mediated immune responses. nih.gov However, one study noted that while mizoribine suppressed the DTH reaction to type II collagen, it had no effect on anti-collagen antibody levels in the arthritic model, suggesting a more pronounced effect on cellular immunity in this context. nih.gov

Effects on Mixed Lymphocyte Reaction (MLR)

The mixed lymphocyte reaction (MLR) is an in vitro assay used to assess T cell proliferation and recognition of alloantigens, serving as a model for cellular immune responses involved in transplant rejection. Mizoribine has been shown to suppress the MLR in a dose-dependent manner. researchgate.netspringermedizin.denih.govsemanticscholar.orgnih.govresearchgate.net Studies have reported significant suppression of the MLR at various concentrations of mizoribine. springermedizin.denih.govsemanticscholar.org For instance, mizoribine suppressed the MLR significantly at doses of 10 µg/ml and 100 µg/ml, with a 50% inhibition dose (ID50) between 1.0 µg/ml and 10 µg/ml. nih.govsemanticscholar.org The suppressive effect on MLR was observed when mizoribine was added from the beginning of the culture period. nih.gov The suppression of MLR induced by mizoribine at 10 µg/ml was found to be reversible, with MLR activity recovering completely after removal of the drug. nih.gov Importantly, mizoribine had no inhibitory action on MLR-derived cytotoxic cells or the effector phase of cell-mediated lymphocytotoxicity, indicating that it primarily suppresses lymphoproliferation rather than the recognition or effector phases of cytotoxic lymphocytes. nih.gov Combinations of mizoribine with other immunosuppressants, such as mycophenolate mofetil, have shown synergistic effects in inhibiting MLR. nih.gov

Below is a table summarizing representative data on mizoribine's effect on MLR inhibition:

| Mizoribine Concentration (µg/ml) | MLR Inhibition (%) | Reference |

| 0.1 - 5 | 36.4 - 62.2 | springermedizin.de |

| 1.0 - 10 | ID50 range | nih.govsemanticscholar.org |

| 10 | Significant suppression | nih.govsemanticscholar.org |

| 100 | Significant suppression | nih.govsemanticscholar.org |

Modulation of Cytokine Production (e.g., Interleukin-6)

Beyond its direct effects on lymphocyte proliferation, mizoribine has been shown to modulate the production of certain cytokines, including Interleukin-6 (IL-6). mdpi.comkarger.com IL-6 is a pro-inflammatory cytokine involved in various immune responses. Studies have investigated the effect of mizoribine on IL-6 release, particularly in the context of inflammatory conditions like IgA nephropathy. karger.com Research using peripheral blood mononuclear cells (PBMCs) from children with IgA nephropathy and control children demonstrated that mizoribine could suppress the release of IL-6 induced by lipopolysaccharide (LPS) stimulation in vitro. karger.com At a concentration of 10 µg/ml, mizoribine significantly suppressed IL-6 release in both groups. karger.com A significant suppression was also observed in controls at a lower concentration of 0.1 µg/ml. karger.com This suggests that mizoribine's efficacy in certain conditions may be partly attributed to its ability to suppress IL-6 production. karger.com Furthermore, studies have indicated that mizoribine promotes the formation of a complex between molecular chaperones HSP60 and HSP10, and this complex inhibits the induction of IL-6 expression, suggesting a novel immunosuppressive mechanism. mdpi.com

Below is a table illustrating the effect of Mizoribine on IL-6 Release from LPS-stimulated PBMCs:

| Subject Group | Mizoribine Concentration (µg/ml) | Median % Change in IL-6 Release (Range) | Statistical Significance | Reference |

| IgA Nephropathy | 10 | 39.3 (28.1–53.5) | p < 0.05 | karger.com |

| Controls | 10 | 43.2 (34.2–51.2) | p < 0.01 | karger.com |

| Controls | 0.1 | 77.5 (65.7–85.5) | p < 0.01 | karger.com |

Pharmacokinetic and Pharmacodynamic Research of Mizoribine

Pharmacokinetic Characteristics

The pharmacokinetic characteristics of mizoribine have been studied in various populations, including healthy volunteers and patients with renal impairment or those undergoing transplantation. nih.govresearchgate.netfaimallusr.comfaimallusr.com

Mizoribine is administered orally and is generally accepted to be rapidly absorbed from the gastrointestinal tract. mdpi.comnih.gov Peak serum concentrations are typically reached within 2–3 hours after oral administration in healthy volunteers. nih.govnih.gov Studies in rats have indicated that the intestinal absorption of mizoribine is mediated by concentrative nucleoside transporters (CNT1 and CNT2). researchgate.netingentaconnect.comnih.gov

However, the oral bioavailability of mizoribine shows significant inter-individual variability. mdpi.comresearchgate.netresearchgate.netnih.gov In kidney transplant recipients, reported oral bioavailability has ranged from 12% to 81%, with a mean of 41 ± 22%. mdpi.comresearchgate.net In pediatric patients with chronic kidney disease, the median bioavailability was reported as 32.02%. researchgate.net This variability is thought to be influenced by factors such as polymorphisms in transporter genes, particularly CNT1. mdpi.comresearchgate.netresearchgate.net Studies in rats also suggest that bile and bile salts can suppress intestinal absorption, and cholestatic states may increase oral bioavailability. ingentaconnect.comnih.gov Dose-dependent bioavailability has also been observed in rats, with lower bioavailability at higher doses. researchgate.netnih.gov

Here is a summary of bioavailability findings:

| Population | Bioavailability (%) | Notes | Source |

| Healthy Human Subjects | 65–100 | Estimated by urinary excretion | mdpi.comingentaconnect.com |

| Kidney Transplant Recipients | 12–81 (Mean 41 ± 22) | Significant inter-individual variability | mdpi.comresearchgate.net |

| Kidney Transplant Recipients (Median) | 44.8 | Interquartile range: 37.8–61.5 | researchgate.net |

| Pediatric Chronic Kidney Disease Patients | Median 32.02 | researchgate.net | |

| Rats (5 mg/kg oral dose) | 53.1 ± 6.0 | Estimated by urinary excretion | researchgate.netnih.gov |

| Rats (20 mg/kg oral dose) | 24.0 ± 5.1 | Estimated by urinary excretion | researchgate.netnih.gov |

Following absorption, mizoribine is distributed throughout the body. While specific detailed distribution volumes can vary depending on the study population and methodology, an apparent volume of distribution (V/F) in adult renal transplant recipients has been estimated to be 0.858 L/kg, modeled as a function of body weight. nih.gov In pediatric renal transplant recipients, the apparent volume of distribution was estimated as 1.03 L/kg, also modeled based on body weight. faimallusr.comnih.gov In children with child-onset glomerulonephritis, the volume of distribution at a steady state (Vdss) was reported as 2.03 ± 0.80 L/kg. faimallusr.com

Whole-body autoradiography studies in rats indicated high levels of radioactivity in the stomach, small intestine, liver, kidney, spleen, and thymus one hour after administration, suggesting distribution to these organs. nih.gov Mizoribine is distributed into cells via transporter-mediated transport and is then metabolized to its active form, mizoribine-5′-phosphate. mdpi.compatsnap.com

Here is a summary of distribution volume findings:

| Population | Parameter | Value (L/kg) | Notes | Source |

| Adult Renal Transplant Recipients | Apparent Vd | 0.858 × WT | Modeled as function of body weight (WT) | nih.gov |

| Pediatric Renal Transplant Recipients | Apparent Vd | 1.03 × WT | Modeled as function of body weight (WT) | faimallusr.comnih.gov |

| Children with Child-Onset Glomerulonephritis | Vdss | 2.03 ± 0.80 | Mean ± SD | faimallusr.com |

Mizoribine is primarily eliminated from the body unchanged, with minimal metabolism occurring in humans. mdpi.comingentaconnect.comspringermedizin.de The main route of excretion is through the kidneys. mdpi.comnih.govfaimallusr.comnih.govspringermedizin.de In healthy human subjects, 65% to 100% of the administered dose is excreted in the urine as the intact form. mdpi.comnih.govnih.govnih.gov Studies in rats showed that within 24 hours after dosing, 85% of the dose was excreted in the urine, 9.7% in the feces, and less than 1% in the bile. mdpi.comnih.govspringermedizin.de Within 96 hours, 86.4% was excreted in urine and 11.8% in feces. mdpi.com

Renal excretion of mizoribine is dependent on glomerular filtration rate (GFR) and involves transporter-mediated processes. mdpi.comnews-medical.net The elimination rate constant of mizoribine has been shown to correlate well with endogenous creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. mdpi.comresearchgate.net

Here is a summary of elimination pathways:

| Pathway | Percentage of Dose | Notes | Source |

| Urinary Excretion | 65–100 | In healthy human subjects (unchanged drug) | mdpi.comnih.govnih.govnih.gov |

| Urinary Excretion | 85 (within 24h) | In rats (unchanged drug) | mdpi.comnih.govspringermedizin.de |

| Fecal Excretion | 9.7 (within 24h) | In rats | mdpi.comnih.govspringermedizin.de |

| Biliary Excretion | <1 (within 24h) | In rats | mdpi.comnih.govspringermedizin.de |

The elimination half-life (t½) of mizoribine in healthy volunteers is approximately 3 hours. nih.govnih.govnih.gov However, the half-life can vary significantly depending on renal function. nih.govfaimallusr.com In patients with normal renal function (creatinine clearance > 70 mL/min), the half-life is reported to be around 1.6 hours, while in patients with severely impaired renal function (creatinine clearance < 40 mL/min), it can extend to approximately 4.6 hours. faimallusr.com In children with child-onset glomerulonephritis, the half-life was reported as 1.96 ± 0.92 hours. faimallusr.com

Here is a summary of half-life findings:

| Population | Renal Function Status | Half-Life (hours) | Notes | Source |

| Healthy Volunteers | Normal | ~3 | nih.govnih.govnih.gov | |

| Patients | Normal (CLcr > 70 mL/min) | ~1.6 | Estimated | faimallusr.com |

| Patients | Severely Impaired (CLcr < 40 mL/min) | ~4.6 | Estimated | faimallusr.com |

| Children with Child-Onset Glomerulonephritis | Normal | 1.96 ± 0.92 | Mean ± SD | faimallusr.com |

Significant inter-individual variability in mizoribine pharmacokinetics has been widely reported. mdpi.comresearchgate.netresearchgate.netnih.govfaimallusr.comnih.govfaimallusr.com This variability is observed in parameters such as oral bioavailability, peak serum concentration (Cmax), and area under the concentration-time curve (AUC). mdpi.comresearchgate.netnih.gov While intra-individual variability is generally small, the inter-individual differences can be substantial. mdpi.com

Factors contributing to this variability include polymorphisms in transporter genes, particularly CNT1, which can affect intestinal absorption. mdpi.comresearchgate.netresearchgate.net Renal function is another major determinant of pharmacokinetic variability due to the drug's primary renal excretion. researchgate.netnih.govfaimallusr.comnih.gov Other potential factors that may influence variability include age and possibly diet or peristalsis. mdpi.comfaimallusr.com

Here is a summary of observed inter-individual variability:

| Parameter | Population | Variability Notes | Source |

| Oral Bioavailability | Kidney Transplant Recipients | Ranged from 12% to 81% (41 ± 22%); Median 44.8% (IQR 37.8–61.5%) | mdpi.comresearchgate.net |

| Oral Bioavailability | Various Populations | Markedly variable; Intra-individual variability is small compared to inter-individual | mdpi.com |

| Cmax and AUC | Healthy Volunteers | Approximately a 2-fold difference observed among individuals | mdpi.comnih.gov |

| PK Parameters | Renal Transplant Recipients | Significant inter-individual differences observed | researchgate.net |

Renal function is a critical factor influencing the systemic exposure of mizoribine. mdpi.comresearchgate.netfaimallusr.comnih.govfaimallusr.comnih.govspringermedizin.deijbcp.com As mizoribine is primarily eliminated by the kidneys, impaired renal function leads to decreased clearance and increased plasma concentrations and AUC. mdpi.comresearchgate.netfaimallusr.comfaimallusr.comnih.govspringermedizin.de

Studies have shown a strong correlation between mizoribine elimination rate constant and creatinine clearance. mdpi.comresearchgate.net Apparent total body clearance (Cl/F) is also significantly decreased in patients with reduced creatinine clearance. researchgate.net This dependency on renal function necessitates careful monitoring and potential adjustment of mizoribine dosing in patients with impaired kidney function to maintain therapeutic levels and avoid excessive exposure. mdpi.comresearchgate.netfaimallusr.comnih.govspringermedizin.de The time to reach steady-state levels can also be prolonged in patients with impaired renal function. faimallusr.com

Here is a summary of the influence of renal function:

| Renal Function Status | Influence on Mizoribine Pharmacokinetics | Source |

| Impaired Renal Function | Decreased elimination rate constant | mdpi.comresearchgate.net |

| Impaired Renal Function | Decreased apparent total body clearance (Cl/F) | researchgate.net |

| Impaired Renal Function | Increased plasma concentrations and AUC | mdpi.comresearchgate.netfaimallusr.comspringermedizin.de |

| Impaired Renal Function | Prolonged half-life | nih.govfaimallusr.com |

| Impaired Renal Function | Prolonged time to reach steady-state levels | faimallusr.com |

| Good Correlation | Elimination rate constant correlates with creatinine clearance | mdpi.comresearchgate.net |

| Strong Correlation | Apparent total body clearance (CL/F) correlates with creatinine clearance | nih.govfaimallusr.comnih.gov |

Inter-Individual Variability in Pharmacokinetics

Pharmacodynamic Correlates

Pharmacodynamic (PD) correlates explore the relationship between drug exposure and its biological effects. For immunosuppressive agents like mizoribine, this involves understanding how systemic concentrations relate to the desired immunosuppressive efficacy and identifying measurable indicators of this response c-path.orgnih.gov.

Relationship between Systemic Concentrations and Immunosuppressive Efficacy

Studies have investigated the link between mizoribine systemic concentrations and its immunosuppressive efficacy. In renal transplant patients, a therapeutic window based on trough concentrations staying between ≥0.5 and <3 µg/mL has been postulated nih.gov. Some research in renal transplant patients has reported a linear relationship between peak serum levels and the oral dose of mizoribine within a specific dosing range mdpi.com. Peak serum concentrations are typically observed 2–4 hours post-dose nih.gov.

While a relationship between concentration and effect is assumed in therapeutic drug monitoring (TDM), the significant inter-individual variability in pharmacodynamic response at any given plasma concentration necessitates considering a range of concentrations neoteryx.com. In a canine renal allograft model, increasing local and systemic mizoribine delivery showed varying effects on renal extraction and survival, suggesting a complex relationship between concentration, delivery method, and outcome nih.gov.

Biomarkers for Pharmacodynamic Response

Pharmacodynamic biomarkers are indicators of a drug's biological activity without necessarily directly correlating with efficacy or disease outcome c-path.orgnih.gov. They can be used to demonstrate target engagement, assist in dose selection, or measure a response to medical products nih.gov. While the search results mention the need for pharmacodynamic and predictive biomarkers in general keio.ac.jp, specific biomarkers for mizoribine's immunosuppressive response are not explicitly detailed in the provided snippets. However, the concept of using PD biomarkers to assess biological response is well-established in drug development c-path.orgfda.gov. Changes in protein levels or modifications along signaling pathways could potentially serve as PD biomarkers fda.gov.

Pharmacogenomic Studies

Pharmacogenomics investigates the influence of genetic variations on drug response, including pharmacokinetics and pharmacodynamics researchgate.net. Understanding how a patient's genetic makeup affects drug disposition can help personalize therapy researchgate.net.

Impact of Genetic Polymorphisms on Mizoribine Bioavailability (e.g., CNT1 gene)

Genetic polymorphisms can significantly impact drug bioavailability researchgate.netuv.es. Research has specifically analyzed the disposition of mizoribine based on polymorphisms of the CNT1 (concentrative nucleoside transporter 1) gene in kidney transplant recipients and healthy Japanese males researchgate.netnih.govfaimallusr.com.

Studies have shown that the CNT1 G565A polymorphism can affect mizoribine bioavailability researchgate.netnih.gov. In kidney transplant recipients, the median bioavailability of mizoribine was reported with interindividual variability researchgate.netnih.gov. The median mizoribine bioavailability was found to be lower in individuals with the 565GA and 565AA alleles compared to those with the 565GG allele researchgate.netnih.gov. For instance, one study in kidney transplant recipients reported median bioavailabilities of 42.0% in CNT1 565GA, 41.4% in 565AA, and 62.4% in 565GG researchgate.netnih.gov. Another study in healthy Japanese males found that the mean oral bioavailability of mizoribine was significantly lower in subjects with the CNT1 565AA allele (75.4%) compared to those with the CNT1 565GG allele (90.1%) researchgate.netnih.gov.

These findings suggest that genetic variability in the activity and/or affinity of CNT1 is at least partly responsible for the interindividual variability observed in the bioavailability of mizoribine in humans faimallusr.com. While the effect of CNT1 polymorphism is considered potential, it may not fully explain the marked interindividual variability in mizoribine bioavailability, indicating that other factors may also contribute nih.gov. Concentrative nucleoside transporters (CNTs), including CNT1 and CNT2, are expressed in intestinal epithelial cells and are involved in the intestinal absorption of nucleoside analogs like mizoribine researchgate.netfaimallusr.com. CNT1 prefers pyrimidine (B1678525) nucleosides and their derivatives researchgate.net.

Genetic polymorphisms in CNT2 (65C>T and 225C>T) did not appear to affect the bioavailability of mizoribine in kidney transplant recipients in one study faimallusr.com.

The observed variability in bioavailability highlights the importance of therapeutic drug monitoring (TDM) for mizoribine in clinical practice to overcome these differences nih.gov.

Here is a table summarizing some of the bioavailability data related to CNT1 genotypes:

| CNT1 Genotype | Median Bioavailability (%) (Kidney Transplant Recipients) researchgate.netnih.gov | Mean Oral Bioavailability (%) (Healthy Japanese Males) researchgate.netnih.gov |

| 565GG | 62.4 | 90.1 |

| 565GA | 42.0 | 86.7 |

| 565AA | 41.4 | 75.4 |

Note: Data from different studies and populations.

Preclinical and Experimental Research on Mizoribine Efficacy and Mechanisms

In Vitro Cellular Models

In vitro studies have been crucial in elucidating the direct effects of mizoribine on various cell types involved in immune responses and inflammatory processes.

Studies in Lymphoma Cell Lines (e.g., L5178Y)

Studies using lymphoma cell lines, such as the L5178Y mouse lymphoma cells, have provided insights into the cellular uptake and metabolism of mizoribine and its effects on cell proliferation. Research has shown that mizoribine is taken up by L5178Y-R mouse lymphoma cells and metabolized to its active monophosphate form, MZRP. researchgate.netnih.gov The uptake of mizoribine in these cells can be suppressed by adenosine (B11128), suggesting the involvement of equilibrative nucleoside transporters (ENT1 and ENT2). researchgate.netnih.gov Furthermore, mizoribine has been shown to cause a reduction in protein expression in cell lines, likely due to the GTP depletion induced by IMPDH inhibition. plos.orgresearchgate.net

Investigations in Activated Primary Lymphocytes

Mizoribine's effects on activated primary lymphocytes, particularly T and B cells, have been a major focus of in vitro research. Studies have demonstrated that mizoribine inhibits the proliferation of T and B lymphocytes, which rely heavily on the de novo pathway of guanine (B1146940) nucleotide synthesis for proliferation. nih.govpatsnap.complos.orgpatsnap.com This inhibition is associated with a decrease in intracellular GTP levels. scispace.com In activated human T cells, mizoribine blocks proliferation and impairs the entry of cells into the S phase of the cell cycle. wikipedia.orgscispace.comnih.gov While mizoribine inhibits T cell proliferation, it may not block early events in T cell activation, such as IL-2 or IL-2 receptor expression, although it severely impairs entry into S phase. scispace.com The inhibitory effect on T cell proliferation can be reversed by the repletion of intracellular GTP. scispace.com

Studies on human B cells have shown that mizoribine suppresses IgM production in a dose-dependent manner at pharmacologically relevant concentrations. faimallusr.com This suppressive effect requires the presence of mizoribine within the initial days of culture. faimallusr.com Cell cycle analysis revealed that mizoribine significantly decreases the number of B cells in the S + G2 + M phases. faimallusr.com Interestingly, in contrast to activated T cells, mizoribine did not decrease GTP levels in Staphylococcus aureus Cowan I-stimulated B cells, and the suppressive effects on IgM production were not reversed by the addition of GMP. faimallusr.com This suggests a distinct mechanism of action in B cells compared to T cells, potentially involving the suppression of cyclin A expression, which interferes with cell cycle progression. faimallusr.com

Combination studies with other immunosuppressants, such as FK 506, have been conducted in human mixed lymphocyte cultures. These studies showed that mizoribine, like mycophenolic acid (MPA), inhibits T-lymphocyte DNA synthesis in a dose-dependent manner, although FK 506 was found to be significantly more potent. nih.gov Combinations of suboptimal concentrations of FK 506 with mizoribine or MPA produced additive inhibitory effects on DNA synthesis. nih.gov Furthermore, at concentrations that markedly inhibited proliferation, mizoribine suppressed the expression of activation markers (CD25, HLA-DR, CD71) on both CD4+ and CD8+ T cells after several days of culture. nih.gov

Research in Rheumatoid Synovial Cells

Mizoribine has been investigated for its effects on cells involved in rheumatoid arthritis, particularly synovial fibroblasts. Studies have shown that mizoribine can suppress the proliferation of synovial fibroblasts obtained from rheumatoid arthritis patients in a dose-dependent manner. nih.govkobe-u.ac.jp This antiproliferative effect appears to be mediated, at least in part, through the induction of apoptosis in synovial fibroblasts, although it does not seem to involve the modulation of Bcl-2 expression. nih.govkobe-u.ac.jp

Mizoribine has also been reported to inhibit the spontaneous production of IL-6 by fresh rheumatoid synovial cells in a dose-response fashion. mdpi.com Additionally, mizoribine can suppress the production of matrix metalloproteinase-1 (MMP-1) in synovial fibroblasts and THP-1 derived macrophage-like cells, potentially contributing to its anti-rheumatic effects by reducing tissue degradation. tandfonline.com This inhibition of MMP-1 production occurs in a dose-dependent manner and is associated with decreased MMP-1 mRNA expression. tandfonline.com

Furthermore, mizoribine has been found to inhibit in vitro osteoclastogenesis in a dose-dependent manner, which may contribute to its potential to suppress bone erosion in rheumatoid arthritis. researchgate.net However, it did not affect the phosphorylation of certain MAP kinases or RANKL expression in fibroblast-like synoviocytes stimulated with IL-1beta. researchgate.net

Here is a summary of some in vitro findings:

| Cell Type | Effect of Mizoribine | Key Mechanism(s) Involved | Citation |

| L5178Y Lymphoma Cells | Reduced protein expression, uptake and metabolism to MZRP | IMPDH inhibition leading to GTP depletion, involvement of ENTs for uptake | plos.orgresearchgate.netnih.gov |

| Activated Primary T Lymphocytes | Inhibition of proliferation, impaired entry into S phase, decreased intracellular GTP | Inhibition of IMPDH and guanosine (B1672433) monophosphate synthetase | wikipedia.orgpatsnap.complos.orgpatsnap.comscispace.comnih.gov |

| Activated Primary B Lymphocytes | Suppression of IgM production, decreased cells in S + G2 + M phases | Mechanism distinct from GTP depletion in T cells, potential suppression of cyclin A expression | faimallusr.com |

| Rheumatoid Synovial Fibroblasts | Suppression of proliferation, induction of apoptosis, inhibition of MMP-1 production | Partial induction of apoptosis, decreased MMP-1 mRNA expression | nih.govkobe-u.ac.jptandfonline.com |

| Rheumatoid Synovial Cells | Inhibition of spontaneous IL-6 production | Dose-dependent inhibition | mdpi.com |

| Osteoclastogenesis (in vitro) | Inhibition of osteoclastogenesis | Dose-dependent inhibition | researchgate.net |

In Vivo Animal Models of Immunological and Renal Disorders

In vivo studies using animal models have been essential for evaluating the efficacy of mizoribine in complex biological systems and its potential for treating immunological and renal disorders.

Renal Allograft Rejection Models

Mizoribine has been investigated in animal models of renal allograft rejection to assess its immunosuppressive potential in preventing transplant rejection. Studies in canine renal allograft recipients demonstrated that mizoribine administration significantly prolonged mean survival time compared to untreated controls. nih.gov While death in treated animals was attributed to a combination of rejection and gastroenteritis, the study indicated a beneficial effect on allograft survival. nih.gov Higher serum mizoribine concentrations were observed in dogs experiencing rapid rejection, potentially due to compromised renal excretion. nih.gov These in vivo findings in animal models are consistent with the in vitro observations of mizoribine's ability to inhibit lymphocyte proliferation, a key process in allograft rejection. scispace.comjci.org

Systemic Lupus Erythematosus (SLE) Mouse Models

Animal models of Systemic Lupus Erythematosus (SLE), such as the NZBWF1 and MRL/lpr mouse strains, which spontaneously develop lupus-like symptoms including glomerulonephritis and autoantibody production, have been used to study the effects of mizoribine on this autoimmune disease. inotiv.comresearchgate.netcreative-biolabs.com These models closely resemble aspects of human SLE and are valuable tools for evaluating potential therapeutic agents. inotiv.comcreative-biolabs.comfrontiersin.orgnih.gov While specific detailed findings of mizoribine studies exclusively in SLE mouse models were not extensively retrieved in the search results, the known mechanism of action of mizoribine – inhibiting lymphocyte proliferation and autoantibody production – is highly relevant to the pathophysiology of SLE, which is characterized by B and T cell hyperactivity and the production of autoantibodies. nih.govpatsnap.compatsnap.cominotiv.comcreative-biolabs.com Mizoribine's approved use in Japan for lupus nephritis, a severe manifestation of SLE, is supported by its immunosuppressive properties observed in preclinical studies and clinical experience. wikipedia.orgnih.govdrugpatentwatch.comresearchgate.netpatsnap.com

Murine Dry Eye Disease Models

Studies using murine models of dry eye disease (DED) induced by desiccating stress (DS) have investigated the topical application of mizoribine. In these models, topical administration of 0.05% mizoribine has shown comparable efficacy to cyclosporine A (CsA) eye drops (Restasis) in improving key indicators of DED. Both mizoribine and CsA treatments increased tear production, helped maintain conjunctival goblet cell density, and improved corneal barrier function. arvojournals.orgnih.govresearchgate.net.

Research indicates that both mizoribine and CsA suppressed the expression of matrix metalloproteinase 9 (MMP-9) and reduced apoptosis in the ocular surface. arvojournals.orgnih.gov. Furthermore, both treatments decreased the infiltration of CD4+ T cells in the conjunctiva and reversed the production of inflammatory cytokines such as interferon-γ, interleukin (IL)-17A, and IL-13 under DS conditions. arvojournals.orgnih.govresearchgate.net. While the therapeutic effects were statistically comparable between mizoribine and CsA, mizoribine demonstrated better ocular tolerability, with significantly fewer scratching and wiping behaviors observed in treated mice compared to the CsA group. arvojournals.orgnih.gov. These findings suggest that topical mizoribine could be a potential alternative for the treatment of DED due to its comparable efficacy and improved tolerability in murine models. arvojournals.orgnih.gov.

Glomerulonephritis Models (e.g., Puromycin (B1679871) Aminonucleoside Nephrosis)

Mizoribine has been investigated in various experimental models of glomerulonephritis, including puromycin aminonucleoside (PAN)-induced nephrosis in rats, a model resembling minimal change nephrotic syndrome (MCNS) in humans. In PAN-induced nephrosis in rats, treatment with mizoribine (10 mg/kg) significantly reduced urinary protein levels compared to rats given only PAN. faimallusr.comnih.gov.

| Treatment Group | Urinary Protein Level ( g/day ) |

| PAN rats | 0.74 |

| PAN + Mizoribine rats | 0.21 |

Data derived from Shibasaki et al. faimallusr.comnih.gov

Although mild hypoproteinemia persisted in the mizoribine-treated group, no loss of body weight or malnutrition was observed. faimallusr.comnih.gov. Mizoribine administration also reversed the reduction in serum IgG and C3 levels. faimallusr.comnih.gov. Polyethyleneimine staining of renal sections indicated a greater number of anionic sites in the PAN + mizoribine group compared to the PAN group, suggesting that mizoribine improved the permselectivity of the glomerular basement membrane. faimallusr.comnih.gov. Additionally, mizoribine significantly inhibited the production of thromboxane (B8750289) B2 (TxB2) in PAN + mizoribine rats compared with PAN rats. karger.comnih.gov. These effects, potentially involving the restoration of the glomerular basement membrane's charge barrier or reduction of glomerular TxB2 production, may contribute to the observed reduction in protein excretion. karger.comnih.gov.

Further studies in rat PAN nephrosis demonstrated that mizoribine treatment (10 mg/kg daily) almost completely inhibited proteinuria. nih.gov. Immunofluorescence staining showed that while nephrin (B609532) staining was diminished and discontinuous in saline-treated PAN rats, mizoribine treatment helped maintain a normal linear pattern. nih.gov. In cultured podocytes exposed to PAN, mizoribine treatment significantly increased the percentage of viable cells. nih.gov. This protective effect on PAN-induced podocyte injury appeared to be independent of IMPDH inhibition. nih.gov. Mizoribine also reduced PAN-induced integrin-linked kinase (ILK) activation and phosphorylation of glycogen (B147801) synthase kinase-3beta (GSK3beta) both in vivo and in vitro, suggesting that its direct protective effect on podocytes may involve signaling pathways involving ILK and GSK3beta. nih.gov.

Mizoribine has also shown beneficial effects in other glomerulonephritis models. In ddY mice, a model for IgA nephropathy, mizoribine treatment (low or high dose for 35 weeks) led to a marked decrease in the number of B cells and IgA-bearing B cells. karger.com. This may contribute to improved glomerular IgA deposition observed in these mice. karger.com. In rat Thy-1 mesangial proliferative glomerulonephritis, mizoribine treatment reduced hypercellularity and glomerulosclerosis and suppressed both M1 and M2 markers of macrophage activation, with a selective reduction in CD169+ macrophages. nih.gov. This contrasts with prednisolone (B192156) treatment, which induced an M2-like macrophage phenotype but failed to ameliorate glomerular lesions and even exacerbated global glomerulosclerosis. nih.gov.

Studies on Tubulointerstitial Fibrosis Amelioration

Mizoribine has demonstrated efficacy in ameliorating tubulointerstitial fibrosis in various experimental models of kidney injury. In the rat model of unilateral ureteral obstruction (UUO), mizoribine treatment has been shown to improve renal tubulointerstitial fibrosis by inhibiting the infiltration of macrophages and the expression of alpha-smooth muscle actin. karger.comnih.govnih.gov. Studies have examined the dose dependency of mizoribine's suppressive effect on the infiltration of interstitial macrophages and T lymphocytes and the resulting interstitial volume in UUO-treated kidneys. karger.comnih.gov.

In UUO rats, there was a marked expansion of interstitial volume, accompanied by a significant increase in macrophage and T lymphocyte infiltration in the interstitium and increased expression of osteopontin (B1167477) (OPN) in the cortical tubules. karger.comnih.gov. Treatment with mizoribine ameliorated the increase in interstitial volume induced by UUO. karger.comnih.gov. The interstitial infiltration of macrophages and T lymphocytes was suppressed by mizoribine in a dose-dependent manner. karger.comnih.gov. This decreased macrophage infiltration correlated with the inhibition of tubular OPN expression. karger.comnih.gov. These findings suggest that mizoribine positively impacts several steps contributing to the progression of tubulointerstitial fibrosis caused by ureteral obstruction. karger.comnih.gov.

Mizoribine has also been shown to reduce renal injury and macrophage infiltration in non-insulin-dependent diabetic rats, preventing the progression of glomerulosclerosis and interstitial fibrosis. nii.ac.jp. In aldosterone-salt-treated rats, mizoribine attenuated renal inflammation, cell death, hypertension, urinary protein excretion, and renal fibrosis. plos.org. Mizoribine inhibited the accumulation of inflammatory cells and prevented the upregulation of IFN-γ, TNF-α, and MCP-1 mRNA induced by aldosterone (B195564) infusion. plos.org.

Emerging Preclinical Applications

Enhancement of Immunotherapy in Cancer Models (e.g., high ASS1-expressing tumors)

Emerging preclinical research suggests that mizoribine may enhance the effectiveness of immunotherapy in certain cancer models, particularly in tumors with high expression of argininosuccinate (B1211890) synthase 1 (ASS1). ASS1 is an enzyme involved in arginine synthesis, and its expression levels can influence tumor metabolism and response to treatment. aacrjournals.orgfrontiersin.org.

Studies have analyzed data from human cancer samples and found that tumors with high levels of ASS1 were more likely to metastasize and showed decreased response to immunotherapy. cancer.govspringernature.com. It was hypothesized that these tumors might have increased purine (B94841) metabolism. cancer.gov. Research in mice with breast cancer tumors demonstrated that treatment with mizoribine, a purine synthesis inhibitor, restricted tumor growth and made tumors that were typically resistant to immunotherapy responsive to the treatment. cancer.govspringernature.com.

Further experiments using tumor and T cells from lung cancer patients who initially did not respond to immunotherapy showed a significant response to immunotherapy following treatment with mizoribine. cancer.govspringernature.com. Inhibiting purine synthesis with mizoribine can increase the ability of immune cells to target cancer cells after immunotherapy. cancer.gov. This effect is associated with increasing the pyrimidine (B1678525) to purine ratio and elevating the expression of the immunoproteasome, thereby sensitizing these tumors to checkpoint inhibitors. google.com. These results indicate that treating patients with high ASS1-expressing cancers or those non-responsive to immune-modulation with purine synthesis inhibition might be beneficial and could sensitize them to immune checkpoint inhibition therapy. google.com.

Metabolic Health Research (e.g., effects on weight gain, thermogenesis, glucose tolerance)

Preclinical studies have explored the effects of mizoribine on metabolic health, including its impact on weight gain, thermogenesis, and glucose tolerance, particularly in the context of a high-fat diet (HFD). Research using mice fed a HFD demonstrated that mizoribine treatment prevented weight gain. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. This effect was not observed in mice fed a low-fat diet. nih.govbiorxiv.orgresearchgate.net.

Body composition analysis revealed that mizoribine significantly reduced fat mass while not affecting lean mass in HFD-fed mice. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. Although mizoribine did not impact lipid absorption, it led to reduced food intake. nih.govresearchgate.netbiorxiv.orgresearchgate.net. Furthermore, mizoribine treatment induced adaptive thermogenesis in skeletal muscle by upregulating sarcolipin, a regulator of muscle thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.

Despite the reduction in fat mass, mizoribine-treated mice did not exhibit lipotoxicity. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. Instead, these mice showed improved glucose tolerance and reduced ectopic lipid accumulation. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. These findings suggest that inhibiting purine biosynthesis with mizoribine can prevent HFD-mediated weight gain and improve metabolic health by decreasing food intake and increasing thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. The purine biosynthesis pathway appears to play a previously unrecognized role in skeletal muscle thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.

Clinical Research and Therapeutic Efficacy of Mizoribine

Research in Organ Transplantation

Mizoribine has been investigated for its role as an immunosuppressant in organ transplantation, with a significant focus on preventing rejection in renal allograft recipients rad-ar.or.jpspringermedizin.defaimallusr.comcaymanchem.comnih.gov.

Prevention of Renal Allograft Rejection

Mizoribine is used to prevent rejection in renal transplant patients rad-ar.or.jpdrugpatentwatch.comcaymanchem.com. Its immunosuppressive effect is attributed to the inhibition of DNA synthesis in the S phase of the cell cycle, thereby inhibiting lymphocyte proliferation nih.govfaimallusr.com.

Studies have compared the efficacy of mizoribine (MZR) with azathioprine (B366305) (AZA) in renal transplantation. A meta-analysis of seven clinical trials involving 486 participants found that MZR demonstrated comparable efficacy to AZA in terms of acute rejection rates, patient survival, graft survival, and serum creatinine (B1669602) levels nih.gov. While both drugs showed similar efficacy in preventing acute rejection, some early reports suggested MZR had a stronger immunosuppressive effect than AZA springermedizin.defaimallusr.com. Historically, MZR has been used as a substitute for AZA in combination with lower doses of calcineurin inhibitors and steroids wjgnet.com.

Comparisons between mizoribine and mycophenolate mofetil (MMF) in renal transplant recipients have also been conducted. A meta-analysis of Asian patients from 7 RCTs and 9 cohort studies indicated that the efficacy of different MZR doses was comparable to MMF in preventing acute rejection faimallusr.comscienceopen.com. However, another meta-analysis noted that MMF was associated with a lower incidence of acute rejection compared to MZR, although this difference was not always statistically significant, and the superiority of MMF decreased with higher doses of MZR faimallusr.com. Some studies found no significant difference in acute rejection rates between MZR and MMF groups scienceopen.comectrx.orgfaimallusr.com.

Mizoribine is commonly used in combination with other immunosuppressive drugs in renal transplantation nih.gov. It is often part of multi-drug regimens that include calcineurin inhibitors (such as cyclosporine or tacrolimus) and corticosteroids faimallusr.comwjgnet.comnih.govfaimallusr.comjst.go.jp. The combination of MZR with calcineurin inhibitors and corticosteroids has shown good clinical results faimallusr.com. High-dose MZR combined with calcineurin inhibitors, basiliximab, and corticosteroids has been found to provide effective immunosuppression nih.govfaimallusr.com. Studies have investigated the pharmacokinetics of MZR when used with calcineurin inhibitors, suggesting that concomitant use of tacrolimus (B1663567) or cyclosporine may not significantly influence MZR pharmacokinetics ijbcp.comijbcp.com. Triple therapy regimens including MZR, cyclosporine, and prednisolone (B192156) have been compared to regimens with AZA or double therapy, showing comparable patient and graft survival rates jst.go.jp.

Here is a table summarizing long-term survival data from a study on MZR in Korean renal transplant recipients nih.govfaimallusr.com:

| Time Post-transplant | Patient Survival Rate | Graft Survival Rate |

| 1 Year | 100% | 100% |

| 5 Years | 99.1% | 98.3% |

| 10 Years | 96.8% | 93.2% |

| 15 Years | 92.5% | 82.2% |

Mizoribine has been investigated for its potential preventive effects on BK virus (BKV) nephropathy, a significant complication in renal transplant recipients ectrx.orgresearchgate.net. Some studies suggest that MZR may inhibit the replication of BK polyomavirus researchgate.net. Conversion from mycophenolate mofetil to mizoribine in kidney transplant recipients with sustained high levels of BK viruria has been associated with a reduction in BK viruria and clearance of BK viremia nih.gov. This suggests that switching to MZR could be an effective approach to prevent BK viremia and BKV nephropathy nih.gov. High-dose MZR in combination regimens has also been observed to reduce the frequency of BK virus-related events faimallusr.com.

Long-Term Patient and Graft Survival Analyses

Research in Autoimmune and Inflammatory Renal Diseases

Mizoribine has been investigated for its role in managing autoimmune and inflammatory conditions affecting the kidneys, particularly lupus nephritis and nephrotic syndrome. nih.govmdpi.comresearchgate.net

Lupus Nephritis

Lupus nephritis (LN), a severe manifestation of systemic lupus erythematosus (SLE), involves kidney inflammation that can lead to significant renal damage and end-stage kidney disease. researchgate.net Mizoribine has been studied as a therapeutic option for LN. nih.govresearchgate.net

Studies have evaluated Mizoribine as an induction therapy for active lupus nephritis, aiming to achieve remission of the acute inflammatory process in the kidneys. researchgate.netnih.govrheumnow.com A randomized clinical trial involving Chinese patients with active lupus nephritis (Class III, III+V, IV, IV+V, or V) compared oral Mizoribine with intravenous cyclophosphamide (B585) (CYC) as induction therapy over 52 weeks. researchgate.netnih.govrheumnow.com The trial included 243 treated patients (123 in the Mizoribine group and 120 in the cyclophosphamide group). nih.govrheumnow.com The total remission rate (complete remission plus partial remission) at 52 weeks was 66.1% in the Mizoribine group and 76.8% in the cyclophosphamide group. nih.govrheumnow.com The relative risk ratio (Mizoribine vs cyclophosphamide) was 0.861 (95% CI, 0.729-1.016). nih.govrheumnow.com The study concluded that oral Mizoribine was noninferior to intravenous cyclophosphamide for induction therapy of active lupus nephritis when used with glucocorticoids. nih.govrheumnow.comnih.gov

Another study in China investigated Mizoribine as remission induction therapy in 11 patients with lupus nephritis (Class III, IV, or V). nih.gov Nine were treatment-naive, and two were switched from other treatments due to lack of efficacy. nih.gov After 6 months of Mizoribine therapy, the remission rate was 72.7% (2 complete remission, 9 partial remission). nih.gov Significant reductions in 24-hour proteinuria were observed at 3 and 6 months. nih.gov

Mizoribine has also been explored for its potential in the maintenance phase of lupus nephritis treatment, aiming to sustain kidney function and prevent relapse after induction of remission. A 3-year long-term drug use surveillance study indicated that Mizoribine could be used over the long term, suggesting its suitability for use in maintenance therapy. researchgate.net In pediatric patients with child-onset SLE, a combination therapy using prednisolone and Mizoribine was tested as maintenance therapy after remission induction. faimallusr.com In this study, over a 2-year period, there was no relapse of disease activity in the group receiving the combination therapy, compared to an average of 1.8 relapses in the group receiving only prednisolone. faimallusr.com

Comparative studies, such as the randomized clinical trial mentioned in the induction therapy section, have assessed the efficacy of Mizoribine relative to cyclophosphamide in lupus nephritis. researchgate.netnih.govrheumnow.comnih.gov This trial found Mizoribine to be noninferior to intravenous cyclophosphamide in achieving total remission at 52 weeks for induction therapy in active lupus nephritis. nih.govrheumnow.comnih.gov

The total remission rates at 52 weeks in this comparative study were:

| Treatment Group | Total Remission Rate (52 weeks) |

| Mizoribine | 66.1% (76 of 115 patients) |

| Cyclophosphamide | 76.8% (86 of 112 patients) |

Research has also investigated the use of high-dose, intermittent Mizoribine administration, referred to as pulse therapy, particularly in patients with refractory lupus nephritis. researchgate.netoup.com One study explored weekly oral Mizoribine pulse therapy in 17 patients with lupus nephritis who had been resistant to corticosteroid and immunosuppressant therapy. oup.com This approach aimed to increase peak blood levels of Mizoribine. oup.com Ten of the 17 patients were classified as responders to this therapy. oup.com

Comparative Efficacy against Cyclophosphamide (CYC)

Nephrotic Syndrome

Mizoribine has been evaluated for its use in nephrotic syndrome (NS), a kidney disorder characterized by significant proteinuria. nih.govmdpi.comresearchgate.net This includes studies in both primary nephrotic syndrome and in patients with NS complicated by other conditions. mdpi.comresearchgate.nettandfonline.comnih.gov Mizoribine has been reported as an effective and relatively safe drug for patients with frequently relapsing nephrotic syndrome (FRNS) in children, although efficacy reports have varied depending on the dose used. nih.gov For steroid-resistant nephrotic syndrome (SRNS) in children, conclusive reports on Mizoribine's effects are still needed, with suggestions that higher doses or combined therapy might be more effective. nih.gov

A clinical study in patients with nephrotic syndrome complicated with Hepatitis B virus (HBV) infection treated with Mizoribine in combination with methylprednisolone (B1676475) and entecavir (B133710) showed significant efficacy in reducing 24-hour urine protein and increasing serum albumin levels over 24 weeks. tandfonline.com

Primary Nephrotic Syndrome

Mizoribine has been approved in Japan for the treatment of primary nephrotic syndrome. rheumnow.comnih.gov Clinical trials have aimed to evaluate its efficacy in reducing proteinuria and inducing remission in patients with this condition. nih.gov

Refractory Nephrotic Syndrome

Refractory nephrotic syndrome (RNS), defined as nephrotic syndrome resistant to steroid therapy, is associated with a heightened risk of progression to end-stage renal disease. nih.govresearchprotocols.orgresearchgate.net Immunosuppressants are employed in the management of RNS. nih.govresearchprotocols.orgresearchgate.net Mizoribine has been investigated as a potential treatment option for RNS. nih.govresearchprotocols.orgresearchgate.net A multicenter, randomized, controlled trial in China aimed to compare the efficacy of mizoribine with cyclophosphamide in adult patients with RNS. This study, which enrolled 239 participants, was completed in 2019, and the data analysis is being finalized. nih.govresearchprotocols.orgresearchgate.net Previous studies have suggested that mizoribine might be superior to corticosteroids in reducing proteinuria in patients with RNS. nih.gov

Steroid-Resistant and Frequently Relapsing-Steroid-Dependent Nephrotic Syndrome

Mizoribine has been studied in patients, particularly children, with steroid-resistant nephrotic syndrome (SRNS) and frequently relapsing steroid-dependent nephrotic syndrome (FR-SDNS). researchgate.netnih.govfaimallusr.comnih.govoup.comoup.comfaimallusr.com These conditions pose significant treatment challenges due to the risks associated with prolonged steroid use and the potential for toxicity from other immunosuppressants. faimallusr.comoup.com

Studies have evaluated the efficacy of mizoribine, including in pulse therapy regimens, for reducing relapse rates and the need for corticosteroids in children with FR-SDNS. nih.govnih.govoup.comoup.comfaimallusr.com One study in children with FR-SDNS showed a significant decrease in the incidence of relapse after mizoribine pulse therapy (2.4 ± 1.6 times/year post-therapy vs. 3.4 ± 1.1 times/year pre-therapy, p < 0.05). nih.gov Another study in children with FR-SDNS reported a significant reduction in relapse rate from 4.3 ± 0.5 to 2.5 ± 1.4 times/year (p < 0.01) with single-dose oral mizoribine pulse therapy. nih.gov In children with steroid-dependent nephrotic syndrome (SDNS), single daily high-dose mizoribine therapy resulted in a significant reduction in the median 12-month relapse rate from 3.0 to 0.4 episodes/12 months in a cohort of 10 patients. faimallusr.com

While some reports suggest mizoribine is effective and safe for FRNS, the reported efficacy has varied depending on the dose administered. faimallusr.com Conclusive reports on the effects of mizoribine specifically in SRNS in children have been less consistent. faimallusr.com However, some studies suggest that higher doses or combination therapy with other agents like cyclosporine might be effective in SRNS patients. faimallusr.comoup.com

Child-Onset Glomerulonephritis

Mizoribine has been used in the treatment of child-onset glomerulonephritis, including specific types such as minimal-change nephrotic syndrome and IgA nephropathy. faimallusr.comfaimallusr.comdntb.gov.ua Research in this area includes pharmacokinetic studies to understand how the drug is processed in children with these conditions. faimallusr.comfaimallusr.com While some studies have demonstrated its efficacy and safety in pediatric nephrotic syndrome and IgA nephropathy, its clinical use in children is not as widespread as some other immunosuppressants, potentially due to perceptions of relatively lower efficacy, particularly at lower doses. faimallusr.comfaimallusr.com

IgA Nephropathy

Mizoribine has been investigated for its effects in IgA nephropathy (IgAN), a common form of glomerulonephritis characterized by IgA deposition in the glomeruli. researchgate.netdntb.gov.uakarger.comresearchgate.netnih.govfaimallusr.comkarger.com Studies in patients with IgA nephropathy have shown that mizoribine treatment can lead to a reduction in proteinuria. karger.comresearchgate.netfaimallusr.comkarger.com In one study, patients with IgA nephropathy treated with mizoribine showed lower levels of proteinuria after 24 weeks compared to before treatment (1.77 ± 0.52 g/day vs. 2.91 ± 0.62 g/day ). karger.com Histological improvements, such as amelioration of mesangial cell proliferation, have also been observed in some pediatric patients with IgAN treated with mizoribine. researchgate.netfaimallusr.com Combination therapy involving mizoribine and prednisolone has also shown effectiveness in reducing urinary protein excretion and improving histological findings in patients with diffuse IgAN. karger.com However, some randomized controlled trials have indicated that the addition of mizoribine to standard treatment may not provide significant additional benefit in reducing proteinuria and hematuria in IgA nephropathy patients. nih.gov

Here is a data table summarizing some findings on Mizoribine efficacy in Nephrotic Syndrome and IgA Nephropathy:

| Condition | Study Type/Patient Group | Key Efficacy Finding | Citation |

| Frequently Relapsing Steroid-Dependent Nephrotic Syndrome (FR-SDNS) | Children (n=16) receiving oral mizoribine pulse therapy | Significant decrease in relapse incidence (2.4 ± 1.6 vs 3.4 ± 1.1 times/year, p < 0.05) nih.gov | nih.gov |

| Frequently Relapsing Steroid-Dependent Nephrotic Syndrome (FR-SDNS) | Children (n=8) receiving single-dose oral mizoribine pulse therapy twice weekly | Significant decrease in relapse incidence (2.5 ± 1.4 vs 4.3 ± 0.5, p < 0.01) nih.gov | nih.gov |

| Steroid-Dependent Nephrotic Syndrome (SDNS) | Children (n=10) receiving single daily high-dose mizoribine | Significant reduction in median 12-month relapse rate (0.4 vs 3.0 episodes/12 months) faimallusr.com | faimallusr.com |

| Idiopathic Membranous Nephropathy (a cause of Nephrotic Syndrome) | Patients (n=13) receiving mizoribine followed by low-dose prednisone | 62% attained complete remission within 12 months of combination therapy. tandfonline.com | tandfonline.com |

| IgA Nephropathy | Patients receiving mizoribine | Lower proteinuria levels after 24 weeks (1.77 ± 0.52 g/day ) compared to before treatment (2.91 ± 0.62 g/day ) karger.com | karger.com |

| Childhood IgA Nephropathy (moderate severity, n=10) | Children receiving oral mizoribine | Significant reductions in urinary protein to creatinine ratio and hematuria. faimallusr.com | faimallusr.com |

| Diffuse IgA Nephropathy with severe proteinuria (n=34) | Patients treated with prednisolone, mizoribine, warfarin, and dilazep (B1670637) dihydrochloride | Significant decrease in mean urinary protein excretion after 6 months. karger.com | karger.com |

Research in Other Autoimmune and Inflammatory Conditions

Beyond kidney diseases, mizoribine has been explored for its potential therapeutic effects in other autoimmune and inflammatory conditions. rheumnow.comnih.gov

Rheumatoid Arthritis

Mizoribine is approved in Japan for the treatment of rheumatoid arthritis (RA). rheumnow.comnih.gov Studies have investigated its efficacy as a disease-modifying anti-rheumatic drug (DMARD) in RA patients. nih.govoup.comnih.govoup.comtandfonline.com In a study of 32 RA patients, 56.3% achieved a good or moderate response according to the European League Against Rheumatism (EULAR) criteria at 24 weeks of mizoribine therapy. nih.gov Another study evaluating single-dose mizoribine in RA patients who had shown insufficient response to a multiple-dose regimen found that 46.4% achieved a good or moderate response at 6 months. oup.com Mizoribine pulse therapy has also been evaluated in RA patients with reduced or insufficient response to infliximab (B1170848), where 70% achieved a moderate or good EULAR response at weeks 12-16. nih.gov The efficacy of mizoribine in RA may be correlated with blood concentration levels. nih.govoup.comtandfonline.com

Here is a data table summarizing some findings on Mizoribine efficacy in Rheumatoid Arthritis:

| Condition | Study Type/Patient Group | Key Efficacy Finding | Citation |

| Rheumatoid Arthritis | Patients (n=32) receiving mizoribine | 56.3% achieved a good or moderate EULAR response at 24 weeks. nih.gov | nih.gov |

| Rheumatoid Arthritis | Patients (n=28) switched to single-dose mizoribine after insufficient response to multiple doses | 46.4% achieved a good or moderate response (DAS28-ESR) at 6 months. oup.com | oup.com |

| Rheumatoid Arthritis | Patients (n=10) with reduced/insufficient response to infliximab receiving mizoribine pulse therapy | 70% achieved a moderate or good EULAR response at weeks 12-16; 50% at weeks 20-24. Mean DAS28 decreased significantly at weeks 16 and 24. nih.gov | nih.gov |

ANCA-Associated Vasculitis

Mizoribine has been explored as a treatment option for ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation of small blood vessels. springermedizin.de Research suggests that mizoribine, particularly in combination with corticosteroids, may be effective as a maintenance therapy for AAV. springermedizin.de

In one case report, combined therapy with mizoribine and prednisolone successfully induced remission of alveolar hemorrhage and lowered PR3-ANCA titers in a patient with ANCA-associated vasculitis requiring hemodialysis. springermedizin.de The patient achieved and maintained remission with a tapered dose of prednisolone while receiving mizoribine. springermedizin.de

A study involving patients with myeloperoxidase (MPO)-ANCA-associated renal vasculitis and proteinase 3 (PR3)-ANCA-associated renal vasculitis who had achieved remission with initial therapy (methylprednisolone pulse therapy, corticosteroids, and cyclophosphamide) investigated mizoribine for patients at high risk for relapse. nih.gov Mizoribine treatment was initiated when ANCA titers were elevated despite no new symptoms of relapse. nih.gov After two months of mizoribine treatment, only one patient had relapsed, while ANCA titers decreased in other patients, normalizing in some. nih.gov These findings suggest mizoribine may be useful as a preemptive treatment in AAV patients at high risk for relapse. nih.gov

A multicenter randomized controlled trial (MARPGN study) was designed to evaluate the efficacy and safety of mizoribine for MPO-ANCA associated vasculitis, specifically for relapse prevention in patients with rapidly progressive glomerulonephritis (RPGN). umin.ac.jp Preliminary results from a study involving 58 MPO-AAV patients in remission after induction therapy, randomized to receive mizoribine or serve as controls, showed no significant difference in the relapse rate between the groups over a 12-month observation period. researchgate.net However, among mizoribine-treated patients, those who achieved a certain peak serum concentration appeared to have a lower relapse rate compared to those who did not. researchgate.net

Data on Mizoribine in ANCA-Associated Vasculitis:

| Study Type | Patient Population | Key Findings | Citation |

| Case Report | Patient with PR3-ANCA associated vasculitis requiring hemodialysis | Combined mizoribine and prednisolone therapy induced and maintained remission, lowered ANCA and CRP levels, and allowed prednisolone tapering. springermedizin.de | springermedizin.de |

| Study in High-Risk Relapse Patients | 5 patients (4 MPO-ANCA, 1 PR3-ANCA) in remission after initial therapy with elevated ANCA titers. | After 2 months of mizoribine, only 1 patient relapsed; ANCA titers decreased in others, normalizing in 3. nih.gov | nih.gov |

| Multicenter Randomized Controlled Trial (MARPGN) | 58 MPO-AAV patients in remission after induction therapy (MZR group n=25, control group n=28) over 12 months. | No significant difference in relapse rate between groups. researchgate.net Lower relapse rate observed in MZR patients achieving a certain peak serum concentration. researchgate.net | researchgate.net |

Discoid Lupus Erythematosus

Discoid Lupus Erythematosus (DLE) is a form of cutaneous lupus erythematosus characterized by chronic, scaly, erythematous patches. oup.com Evidence suggests DLE is a T cell-mediated condition. oup.com Mizoribine, as an immunosuppressant, has shown therapeutic effects in various autoimmune conditions, including some forms of lupus. oup.com

One study investigated the therapeutic efficacy of mizoribine for DLE, focusing on its effect on circulating T helper 17 (Th17) cells, which are implicated in inflammatory conditions. oup.com The study reported therapeutic efficacy of mizoribine for DLE associated with a normalization of circulating Th17 cell frequency. oup.com While detailed efficacy data points were not extensively provided in the search results, the study's title and abstract indicate a positive therapeutic effect linked to an immunological change. oup.com